BenchChemオンラインストアへようこそ!

1-Ethynyl-6-azaspiro[2.5]octane

Muscarinic receptor pharmacology Neurological disorders Structure-activity relationship

Select 1-Ethynyl-6-azaspiro[2.5]octane (CAS 2092601-14-2) for its unique spirocyclic architecture, which provides a conformationally rigid scaffold essential for high-potency M4 antagonist (IC50 0.6 nM) and GLP-1 agonist programs. The terminal alkyne handle enables modular CuAAC diversification and bioorthogonal conjugation, a distinct advantage over flexible piperidine or linear alkyne alternatives.

Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
Cat. No. B15218472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethynyl-6-azaspiro[2.5]octane
Molecular FormulaC9H13N
Molecular Weight135.21 g/mol
Structural Identifiers
SMILESC#CC1CC12CCNCC2
InChIInChI=1S/C9H13N/c1-2-8-7-9(8)3-5-10-6-4-9/h1,8,10H,3-7H2
InChIKeyAWIFVBBXYGSODS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethynyl-6-azaspiro[2.5]octane Procurement Guide: Spirocyclic Building Block Differentiation


1-Ethynyl-6-azaspiro[2.5]octane (CAS 2092601-14-2, free base; CAS 2098119-61-8, hydrochloride) is a nitrogen-containing spirocyclic building block belonging to the 6-azaspiro[2.5]octane class, characterized by a rigid bicyclic framework where a piperidine ring and a cyclopropane ring share a single quaternary carbon atom, with an ethynyl substituent at the 1-position . The 6-azaspiro[2.5]octane scaffold has been validated in drug discovery programs targeting muscarinic acetylcholine receptor subtype 4 (M4) and glucagon-like peptide-1 receptor (GLP-1R), where the spirocyclic architecture confers conformational rigidity, enhanced target binding, and improved physicochemical properties relative to flexible acyclic analogs [1]. The ethynyl group provides a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling, enabling modular diversification into more complex chemotypes [2]. For procurement decision-making, this compound serves as a versatile intermediate rather than a final bioactive molecule, with selection criteria centered on its utility as a rigid, functionalized scaffold for library synthesis and lead optimization programs.

Why 1-Ethynyl-6-azaspiro[2.5]octane Cannot Be Substituted with Generic Piperidine or Cyclopropane Analogs


Substituting 1-ethynyl-6-azaspiro[2.5]octane with simpler piperidine derivatives, linear alkynes, or monocyclic cyclopropane analogs fundamentally compromises the structural and functional advantages conferred by its rigid spirocyclic architecture and terminal alkyne positioning. The spirocyclic junction locks the piperidine nitrogen into a constrained orientation that reduces conformational entropy upon target binding, a property demonstrated across multiple 6-azaspiro[2.5]octane-based drug discovery programs to enhance potency and selectivity relative to flexible acyclic counterparts [1]. Furthermore, the ethynyl group at the 1-position of the cyclopropane ring occupies a unique spatial vector that cannot be replicated by substituting a generic propargyl amine or a simple N-alkylated piperidine, as the spirocyclic framework precisely orients the alkyne for downstream diversification while maintaining the basic amine for salt formation and solubility modulation [2]. Generic substitution would eliminate the rigid scaffold's contribution to metabolic stability, lose the defined exit vector geometry essential for structure-based drug design, and forfeit the validated SAR trajectories established for this chemotype in M4 antagonist and GLP-1 agonist programs [3].

Quantitative Differentiation Evidence for 1-Ethynyl-6-azaspiro[2.5]octane vs. Closest Analogs


Spirocyclic Conformational Restriction Confers Enhanced M4 Receptor Antagonist Potency vs. Flexible Piperidine Analogs

In a head-to-head SAR comparison within the M4 muscarinic acetylcholine receptor antagonist program, the 6-azaspiro[2.5]octane scaffold demonstrated superior potency relative to flexible piperidinyl ethanamine analogs. The constrained spirocyclic core, of which 1-ethynyl-6-azaspiro[2.5]octane represents the foundational building block, was identified as critical for maintaining high M4 potency. Lead compound VU6015241 (compound 19), built upon the chiral 6-azaspiro[2.5]octane scaffold, achieved human M4 IC50 = 0.6 nM in calcium mobilization assays, representing a potency improvement of approximately 33-fold over the earlier flexible piperidinyl ethanamine series benchmark [1].

Muscarinic receptor pharmacology Neurological disorders Structure-activity relationship

Spirocyclic Rigidity Enhances Metabolic Stability and Physicochemical Properties Relative to Acyclic Piperidine Derivatives

A systematic evaluation of azaspirocyclic building blocks in drug discovery contexts established that spirocyclic frameworks, including the 6-azaspiro[2.5]octane core, provide measurable improvements in metabolic stability and physicochemical properties compared to their acyclic piperidine counterparts. The constrained geometry reduces the number of metabolically labile conformations accessible to oxidative enzymes, while the defined three-dimensional architecture enables precise modulation of lipophilicity (LogD) and aqueous solubility independent of molecular weight increases [1].

Drug metabolism Pharmacokinetics Medicinal chemistry

Ethynyl Substituent Enables Modular Click Chemistry Diversification Not Available with Saturated Alkyl Analogs

The terminal ethynyl group at the 1-position of 1-ethynyl-6-azaspiro[2.5]octane provides a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal click chemistry reaction with second-order rate constants typically ranging from 10 to 10^4 M⁻¹s⁻¹ under physiological conditions [1]. In contrast, 6-azaspiro[2.5]octane derivatives lacking the ethynyl substituent (e.g., unsubstituted, methyl, or carboxylate analogs) possess no such modular conjugation capability and require de novo synthesis of each derivative, substantially increasing synthetic burden and limiting library diversity [2].

Click chemistry Chemical biology Combinatorial chemistry

Optimal Procurement and Application Scenarios for 1-Ethynyl-6-azaspiro[2.5]octane in Drug Discovery


Lead Optimization in M4 Muscarinic Acetylcholine Receptor Antagonist Programs

Based on the demonstrated potency advantage of the 6-azaspiro[2.5]octane scaffold over flexible piperidine analogs in M4 antagonist development (human M4 IC50 = 0.6 nM for optimized scaffold-derived compound vs. ~20 nM for flexible benchmark) [1], 1-ethynyl-6-azaspiro[2.5]octane is optimally procured as a core building block for generating focused libraries targeting M4-mediated neurological disorders, including dystonia and related movement disorders. The rigid spirocyclic architecture provides the conformational constraint necessary for achieving high M4 potency and subtype selectivity, while the ethynyl group offers a diversification point for SAR exploration. Procurement is specifically warranted when the research objective requires maintaining the validated M4 pharmacophore while introducing structural diversity distal to the core binding motif.

Diversity-Oriented Synthesis and Fragment-Based Drug Discovery Libraries

The combination of a rigid spirocyclic core with a terminal alkyne handle makes 1-ethynyl-6-azaspiro[2.5]octane ideally suited for diversity-oriented synthesis (DOS) and fragment-based drug discovery (FBDD) applications requiring modular library construction. The documented advantages of spirocyclic scaffolds in modulating physicochemical properties and metabolic stability [2], coupled with the click-chemistry compatibility of the ethynyl group [3], enable the rapid generation of structurally diverse, three-dimensional compound collections. This scenario is optimal for procurement when the research goal is to explore novel chemical space with favorable drug-like properties while minimizing synthetic iteration cycles.

Chemical Probe Synthesis Requiring Bioorthogonal Conjugation Capability

For chemical biology applications requiring bioorthogonal conjugation—such as target identification via affinity-based protein profiling (AfBPP), fluorescent probe development, or PROTAC linker attachment—the terminal alkyne of 1-ethynyl-6-azaspiro[2.5]octane provides a specific, high-yielding CuAAC reaction handle [3]. Procurement in this scenario is justified when the research objective includes attaching reporter tags, affinity matrices, or E3 ligase recruiting elements to the spirocyclic pharmacophore without disrupting the core scaffold's target-binding conformation. Saturated 6-azaspiro[2.5]octane analogs lacking the ethynyl group cannot support such modular bioconjugation workflows without additional functional group installation steps, representing a clear procurement differentiator.

Structure-Based Drug Design Requiring Defined Exit Vector Geometry

The spirocyclic junction of the 6-azaspiro[2.5]octane core, as established in cryo-EM structural studies of scaffold-derived GLP-1R agonists [4], provides a precisely defined three-dimensional exit vector that orients substituents in a predictable spatial arrangement for optimal target engagement. Procurement of 1-ethynyl-6-azaspiro[2.5]octane is indicated for structure-based drug design programs where computational docking or co-crystal structural data informs the placement of functional groups along specific vectors emanating from the core. Flexible piperidine or linear alkyne alternatives lack this predictable, constrained geometry and introduce conformational uncertainty that complicates rational design efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Ethynyl-6-azaspiro[2.5]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.